molecular formula C10H9ClO2 B8444683 4-Chloroacetoxystyrene

4-Chloroacetoxystyrene

Cat. No.: B8444683
M. Wt: 196.63 g/mol
InChI Key: CGOXQUPHAKMSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloroacetoxystyrene is a styrene derivative featuring a chlorine atom at the para position of the benzene ring and an acetoxy (-OAc) group attached to the vinyl backbone. This compound combines the aromatic stability of styrene with the electron-withdrawing effects of chlorine and the ester functionality of the acetoxy group. Such structural features make it a versatile intermediate in polymer chemistry, particularly for synthesizing specialty resins or copolymers with tailored thermal and mechanical properties.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

(4-ethenylphenyl) 2-chloroacetate

InChI

InChI=1S/C10H9ClO2/c1-2-8-3-5-9(6-4-8)13-10(12)7-11/h2-6H,1,7H2

InChI Key

CGOXQUPHAKMSBZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)OC(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Chloroacetoxystyrene with structurally related styrene derivatives, focusing on molecular properties, applications, and safety considerations:

Compound Molecular Formula Molecular Weight Substituents Key Applications Safety Considerations References
This compound C10H9ClO2 196.63 Cl (para), OAc (vinyl) Specialty polymers, reactive resins Likely irritant; requires PPE -
4-Chlorostyrene C8H7Cl 138.59 Cl (para) Polystyrene variants, flame retardants Flammable; toxic on inhalation
4-Chloro-α-methylstyrene C9H9Cl 152.62 Cl (para), CH3 (α) High-impact polymers, adhesives Skin/eye irritant; avoid inhalation
4-Chlorostyrene oxide C8H7ClO 154.59 Cl (para), epoxide Epoxy resins, crosslinking agents Sensitizer; handle in fume hood
4-Chloro-3-nitrostyrene C8H6ClNO2 183.59 Cl (para), NO2 (meta) Nitro-polymers, electrophilic intermediates Oxidizer; explosive risk

Key Findings:

In contrast, 4-Chlorostyrene oxide’s epoxide group enables ring-opening polymerization, useful for epoxy-based materials .

Thermal and Chemical Stability :

  • Chlorine substituents generally improve flame retardancy. This compound may outperform 4-Chloro-α-methylstyrene in thermal stability due to the electron-withdrawing acetoxy group .
  • Nitro-substituted analogs (e.g., 4-Chloro-3-nitrostyrene) exhibit oxidative instability, limiting their utility compared to acetoxy derivatives .

Safety and Handling :

  • Styrene derivatives universally require precautions against inhalation and skin contact. This compound’s ester group may reduce volatility compared to 4-Chlorostyrene but increase hydrolysis risk in humid environments .
  • Epoxide-containing derivatives (e.g., 4-Chlorostyrene oxide) pose sensitization hazards, necessitating stricter handling protocols .

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